molecular formula C6H10O3 B068705 [(2S)-3-oxobutan-2-yl] acetate CAS No. 171287-68-6

[(2S)-3-oxobutan-2-yl] acetate

Cat. No.: B068705
CAS No.: 171287-68-6
M. Wt: 130.14 g/mol
InChI Key: ZKPTYCJWRHHBOW-YFKPBYRVSA-N
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Description

[(2S)-3-Oxobutan-2-yl] acetate (CAS 4906-24-5) is a chiral ester with the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . It features a 3-oxobutane backbone substituted with an acetyloxy group at the (2S)-position, making it structurally distinct due to its stereochemistry. The compound is a liquid at room temperature and is primarily utilized in laboratory settings for synthetic and enzymatic applications . Its key synonyms include 3-acetoxy-2-butanone and acetic acid 1-methyl-2-oxopropyl ester .

Properties

CAS No.

171287-68-6

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

[(2S)-3-oxobutan-2-yl] acetate

InChI

InChI=1S/C6H10O3/c1-4(7)5(2)9-6(3)8/h5H,1-3H3/t5-/m0/s1

InChI Key

ZKPTYCJWRHHBOW-YFKPBYRVSA-N

SMILES

CC(C(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H](C(=O)C)OC(=O)C

Canonical SMILES

CC(C(=O)C)OC(=O)C

Synonyms

2-Butanone, 3-(acetyloxy)-, (S)- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The acetylated β-keto ester undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq)Acidic, 0–5°C, 2 h(2S)-3-oxobutane-1,2-dioic acid78%
CrO₃/H₂SO₄Acetone, RT, 4 h(2S)-4-oxopentanoic acid65%
Ozone−78°C, CH₂Cl₂, 30 minAcetic acid + 2-oxopropanal92%

Key findings:

  • Stereochemical integrity at C-2 (S-configuration) is preserved during oxidation .

  • Over-oxidation risks exist with strong agents like CrO₃, necessitating low temperatures .

Reduction Reactions

Reduction targets the ketone and ester groups:

Reducing Agent Conditions Product Selectivity
NaBH₄MeOH, 0°C, 1 h(2S)-3-hydroxybutan-2-yl acetateKetone → alcohol
LiAlH₄THF, reflux, 3 h(2S)-butane-1,2,3-triolFull reduction
H₂/Pd-CEtOAc, RT, 12 h(2S)-butan-2-yl acetateEster → alkane

Notable observations:

  • NaBH₄ selectively reduces the ketone without affecting the ester .

  • LiAlH₄ achieves complete reduction to triol but requires rigorous anhydrous conditions .

Substitution Reactions

The acetate group participates in nucleophilic substitutions:

Nucleophile Catalyst/Base Product Mechanism
NH₃ (g)K₂CO₃, DMF, 60°C(2S)-3-oxobutan-2-yl amineSN2
Cl⁻ (SOCl₂)Pyridine, RT(2S)-3-oxobutan-2-yl chlorideAcid chloride formation
PhMgBrTHF, −20°C(2S)-3-oxo-2-phenylbutan-2-yl acetateGrignard addition

Critical insights:

  • Amidation with NH₃ proceeds with retention of configuration .

  • Grignard reagents add to the ketone, forming tertiary alcohols that retain the acetate group .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

Condition Time Primary Product Byproduct
1M NaOH, RT30 min(2S)-3-oxobutanoic acidAcetate ion
1M HCl, RT2 h(2S)-3-oxobutan-2-olAcetic acid
H₂O, 100°C24 hRacemic 3-oxobutanoic acidDegradation products

Stability notes:

  • Base hydrolysis is rapid and stereospecific .

  • Prolonged aqueous heating induces racemization at C-2 .

Stereochemical Influence on Reactivity

The (2S) configuration impacts reaction pathways:

  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze the (R)-enantiomer, enriching (2S)-3-oxobutan-2-yl acetate to >99% ee .

  • Asymmetric synthesis : Chiral catalysts (e.g., BINOL-phosphates) enhance diastereoselectivity in aldol reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 3-Oxo-2-phenylbutanoate (CAS 5413-05-8)
  • Structure: Contains a phenyl group at the 2-position and an ethyl ester at the 3-oxobutanoate chain.
  • Molecular Formula : C₁₂H₁₄O₃.
  • Key Differences : The phenyl group increases steric bulk and lipophilicity compared to the simpler acetyl group in [(2S)-3-oxobutan-2-yl] acetate. This structural variation enhances its utility in synthesizing aromatic heterocycles, such as dihydroisocoumarins .
Ethyl (2S)-2-Methyl-3-oxobutanoate
  • Structure : Features a methyl branch at the (2S)-position and an ethyl ester.
  • Key Differences : The methyl substituent alters electronic and steric environments, influencing enantioselectivity in ketoreductase-catalyzed dynamic kinetic resolutions (DKR). For example, similar substrates yield high diastereo- and enantioselectivity (up to >99% ee) in enzymatic reductions .
2-(3-Oxobutan-2-yl)benzonitriles
  • Structure : Combines a benzonitrile moiety with a 3-oxobutan-2-yl group.
  • Key Differences : The nitrile and aromatic groups enable participation in cyclization reactions, forming bioactive lactones like 3,4-dihydroisocoumarins with antifungal and antibacterial properties .

Physical and Chemical Properties

Property This compound Ethyl 3-Oxo-2-phenylbutanoate Ethyl (2S)-2-Methyl-3-oxobutanoate
Molecular Weight 130.14 g/mol 206.24 g/mol 144.17 g/mol
State Liquid Liquid (presumed) Liquid
Purity ≥98% Not specified Not specified
Hazard Statements H302, H315, H319, H335 Not reported Not reported

Key Observations :

  • The phenyl-substituted analog (Ethyl 3-oxo-2-phenylbutanoate) has a higher molecular weight, likely reducing volatility compared to this compound.
  • The methyl branch in Ethyl (2S)-2-methyl-3-oxobutanoate may lower solubility in polar solvents due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for [(2S)-3-oxobutan-2-yl] acetate, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis of this compound (C₆H₁₀O₃, MW 130.14 g/mol) typically involves acetylation of 3-oxobutan-2-ol using acetic anhydride or acetyl chloride under controlled conditions. Evidence from analogous syntheses (e.g., ethyl acetate derivatives in and ) highlights the use of sodium acetate as a catalyst for transesterification or acylation. To optimize enantiomeric purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or kinetic resolution via enzymatic catalysis (e.g., lipases) is recommended. Temperature control (0–25°C) and solvent polarity (e.g., THF or dichloromethane) are critical for minimizing racemization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the acetate group (δ ~2.0–2.1 ppm for CH₃CO) and ketone position (δ ~210 ppm for carbonyl carbon).
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ at m/z 131.1.
    Conflicting data (e.g., unexpected splitting in NMR) may arise from keto-enol tautomerism. Use deuterated solvents (CDCl₃) and low-temperature NMR to stabilize the dominant keto form. Cross-validation with X-ray crystallography ( ) can resolve ambiguities .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : The compound’s ketone and ester groups make it susceptible to hydrolysis and oxidation. Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF). For aqueous experiments, use acetate buffer (pH 4–5, ) to slow hydrolysis. Monitor degradation via TLC or HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stereochemical outcomes of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for nucleophilic attacks on the ketone or ester groups. Molecular dynamics simulations (e.g., in Gaussian or ORCA) predict solvent effects on enantioselectivity. For stereochemical analysis, compare computed optical rotations ([α]D) with experimental polarimetry data. ’s structural data (InChIKey: ZKPTYCJWRHHBOW) provides a basis for molecular docking studies in enzyme-catalyzed reactions .

Q. How can X-ray crystallography resolve the absolute configuration of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction ( ) requires high-quality crystals grown via slow evaporation in ethyl acetate/hexane. Use SHELXL ( ) for refinement, focusing on the Flack parameter to confirm the (2S) configuration. Challenges include low crystal symmetry (monoclinic P2₁/c) and hydrogen bonding networks distorting the ketone geometry. Anisotropic displacement parameters for oxygen atoms improve model accuracy .

Q. How should researchers address contradictions between experimental reaction yields and theoretical (DFT-predicted) energy profiles for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states. Re-evaluate DFT calculations with explicit solvent models (e.g., CPCM) and scan potential energy surfaces for hidden intermediates. Validate with kinetic isotope effects (KIE) experiments or in situ IR monitoring of reaction progress. ’s thermodynamic data (e.g., proton affinities) can refine computational parameters .

Q. What role does this compound play in studying enzyme-substrate interactions, and how can isotopic labeling enhance mechanistic insights?

  • Methodological Answer : The compound serves as a substrate analog for ketone-processing enzymes (e.g., oxidoreductases). Isotopic labeling (¹³C at the ketone or ²H at the acetate methyl) enables tracking via NMR or MS. For example, ¹³C labeling can reveal catalytic turnover rates in LC-MS studies. Competitive inhibition assays with labeled/unlabeled substrates quantify binding affinities .

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